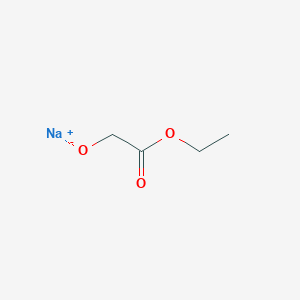

Ethyl Sodium Glycolate

Description

Significance of Alpha-Hydroxy Esters and Carboxylates in Synthetic Chemistry and Biological Systems

Alpha-hydroxy esters and their corresponding carboxylates are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the ester or carboxylate group. wikipedia.org This structural motif imparts unique reactivity and properties, making them highly valuable in both synthetic chemistry and biological contexts.

In synthetic chemistry, alpha-hydroxy esters are versatile intermediates. researchgate.net They are key structural units in numerous natural products and pharmaceuticals. researchgate.netnih.gov Their utility stems from the presence of two functional groups—a hydroxyl and an ester—which can be selectively modified. For instance, they can undergo oxidation, reduction, esterification, and other transformations to build more complex molecular architectures. researchgate.net The development of asymmetric synthesis methods for alpha-hydroxy esters has been a significant area of research, allowing for the creation of specific stereoisomers, which is crucial for the biological activity of many pharmaceutical compounds. researchgate.netacs.org

In biological systems, alpha-hydroxy carboxylates are involved in various metabolic pathways. quicktakes.io Glycolic acid, the parent compound of glycolates, is an intermediate in the photorespiration process in plants and is also a product of metabolism in animals. nih.govgeoscienceworld.org The balance between glycolate (B3277807) and its oxidized form, glyoxylate (B1226380), is critical, as imbalances can lead to pathological conditions. nih.govresearchgate.net Furthermore, certain alpha-hydroxy acids and their derivatives are recognized as endogenous ligands for specific G protein-coupled receptors, playing roles in energy metabolism and inflammation. quicktakes.io

Overview of Sodium Glycolate and Ethyl Glycolate within the Context of Broader Glycolate Research

Within the extensive family of glycolate compounds, sodium glycolate and ethyl glycolate are two of the most well-studied members.

Sodium Glycolate is the sodium salt of glycolic acid. haz-map.com It is a white, lumpy powder used in a variety of applications, including as a buffering agent, exfoliant, and pH adjuster in cosmetic formulations. cosmeticsinfo.orgpaulaschoice.se In industrial processes, it finds use in the production of biodegradable polymers and as a corrosion inhibitor. From a research perspective, sodium glycolate serves as a reagent in organic synthesis and as a precursor for other chemical compounds. It is also used in studies of metabolic pathways and enzyme reactions.

Ethyl Glycolate is the ethyl ester of glycolic acid. cymitquimica.com It is a colorless liquid with a mild, sweet odor. cymitquimica.com A primary application of ethyl glycolate is as a solvent in paints, coatings, and inks. cymitquimica.com It is also a significant building block in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comsigmaaldrich.comdataintelo.com Research has explored its use as a starting material for producing complex molecules and in enzymatic polycondensation reactions to create polymers. chemicalbook.comsigmaaldrich.com

The compound at the center of this article, ethyl sodium glycolate , represents a more specialized entity. Its name suggests a derivative that incorporates structural features of both sodium glycolate and ethyl glycolate. Specifically, it is the sodium salt of the enolate of ethyl glycolate. It can be synthesized through the reaction of ethyl glycolate with a strong sodium base. This compound is primarily used for research purposes and is not as widely applied as sodium glycolate or ethyl glycolate. smolecule.com

Historical Development and Key Milestones in Glycolate Compound Investigations

The study of glycolate compounds has evolved significantly over the years. Glycolic acid itself was discovered in the 19th century, and its simple derivatives were subsequently synthesized and characterized. Early research focused on understanding the fundamental chemical properties and reactions of these compounds.

A significant milestone in the application of glycolates came with the recognition of the beneficial effects of alpha-hydroxy acids on the skin. This led to the widespread use of glycolic acid and its salts, like sodium glycolate, in the cosmetics industry. researchgate.netnih.gov

In the realm of polymer chemistry, the polymerization of glycolic acid to form polyglycolic acid (PGA) marked a major advancement. PGA is a biodegradable polymer with applications in medical sutures and drug delivery systems. wikipedia.org This spurred further research into the synthesis of related polyesters using glycolate precursors.

More recently, research has focused on the role of glycolate metabolism in disease. For example, the enzyme glycolate oxidase, which converts glycolate to glyoxylate, has been identified as a therapeutic target for conditions like primary hyperoxaluria, a rare genetic disorder. nih.govfrontiersin.org This has driven the development of specific inhibitors of this enzyme.

The synthesis of complex molecules using glycolate building blocks continues to be an active area of investigation. The development of new catalytic methods for the asymmetric synthesis of alpha-hydroxy esters is a testament to the ongoing importance of these compounds in modern organic chemistry. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7NaO3 |

|---|---|

Molecular Weight |

126.09 g/mol |

IUPAC Name |

sodium;2-ethoxy-2-oxoethanolate |

InChI |

InChI=1S/C4H7O3.Na/c1-2-7-4(6)3-5;/h2-3H2,1H3;/q-1;+1 |

InChI Key |

XHPLMWCOBFTCBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C[O-].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Glycolate Compounds

Glycolate (B3277807) Metabolism in Microbial Systems

Glycolate metabolism is a feature of various microbial systems, where it serves as a carbon source. The pathways for its utilization, however, can differ significantly among species.

Escherichia coli utilizes a pathway that involves the conversion of glycolate to glycerate, which then enters central metabolism. A study of glycolate-adapted E. coli identified a likely route for its use that includes glyceric acid and 3-phosphoglyceric acid, ultimately feeding into the tricarboxylic acid (TCA) cycle. nih.gov Key enzymes in this pathway include a glyceric acid dehydrogenase, which reduces tartronic semialdehyde to glycerate, and a kinase that phosphorylates glycerate to form 3-phosphoglycerate (B1209933). nih.gov The complete oxidation of glycolate to carbon dioxide has been demonstrated, with intermediates of the TCA cycle being oxidized at rates comparable to glycolate oxidation. nih.govnih.gov This suggests an efficient channeling of glycolate-derived carbon into the central metabolic cycle for energy production and biosynthesis. nih.govnih.gov The postulated pathway is as follows: glycolate → glycerate → 3-phosphoglycerate → pyruvate (B1213749) → tricarboxylic acid cycle. nih.govasm.org

Pseudomonas putida is capable of metabolizing ethylene (B1197577) glycol, a precursor that can be oxidized to glycolate. nih.gov Strains of P. putida can use glycolic acid and glyoxylic acid as sole carbon and energy sources. nih.gov The initial oxidation of ethylene glycol involves periplasmic pyrroloquinoline quinone (PQQ)-dependent dehydrogenases. nih.gov In the presence of ethylene glycol or glyoxylic acid, enzymes such as tartronate (B1221331) semialdehyde synthase, malate (B86768) synthase, and isocitrate lyase are induced in some strains, indicating the activation of specific metabolic routes for C2 compound assimilation. nih.gov The metabolism of these compounds can lead to the temporal accumulation of glycolic acid and glyoxylic acid. nih.gov

Gluconobacter oxydans is well-known for its ability to perform periplasmic oxidation of sugars and alcohols. nih.gov While it extensively oxidizes glucose to products like gluconate and ketogluconates, specific pathways for the direct metabolism of glycolate are not as thoroughly documented in the available research. nih.govnih.gov Its metabolic activities are largely catalyzed by membrane-bound dehydrogenases located in the periplasm. nih.gov

Saccharomyces cerevisiae , or budding yeast, possesses a native capacity to metabolize glycolate. Evidence suggests the existence of an endogenous biosynthetic route for monoethylene glycol production from D-xylose, which involves key glycolytic enzymes like phosphofructokinase and fructose-bisphosphate aldolase. nih.gov Furthermore, engineered strains of S. cerevisiae have been developed for the production of glycolic acid, demonstrating the potential to manipulate its metabolic pathways. researchgate.net In the context of synthetic autotrophic yeast, a native phosphoglycolate salvage pathway has been identified, which is similar to the plant salvage pathway and involves the assimilation of glycolate. nih.gov Deletion of the gene CYB2 in autotrophic Komagataella phaffii (a species of yeast) led to the accumulation of glycolate, indicating its role as an intermediate in a phosphoglycolate salvage pathway. nih.gov

Table 1: Key Enzymes and Pathways in Microbial Glycolate Metabolism

| Microorganism | Key Pathway(s) | Key Enzymes | Metabolic End Products |

| Escherichia coli | Glycolate → Glycerate → TCA Cycle | Glyceric acid dehydrogenase, Kinase | CO2, Biomass |

| Pseudomonas putida | Ethylene Glycol Oxidation, Glyoxylate (B1226380) Shunt | Periplasmic dehydrogenases, Tartronate semialdehyde synthase, Malate synthase, Isocitrate lyase | Biomass, CO2 |

| Saccharomyces cerevisiae | Phosphoglycolate Salvage Pathway | Phosphofructokinase, Fructose-bisphosphate aldolase | Ethanol (B145695), CO2, Glycolic acid (in engineered strains) |

Photorespiratory Pathways and Glycolate Formation in Plants

In photosynthetic organisms, glycolate is primarily formed as a byproduct of the photorespiratory pathway, also known as the C2 cycle. wikipedia.org This metabolic route begins in the chloroplast when the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) binds with oxygen instead of carbon dioxide. wikipedia.orgnih.gov This oxygenation of ribulose-1,5-bisphosphate (RuBP) produces one molecule of 3-phosphoglycerate (3-PGA), which can enter the Calvin cycle, and one molecule of 2-phosphoglycolate (B1263510) (2-PG), a toxic two-carbon compound. oup.com

The 2-PG is then rapidly dephosphorylated by the enzyme 2-phosphoglycolate phosphatase (PGLP) to form glycolate. nih.govresearchgate.net This glycolate is transported out of the chloroplast to the peroxisome. youtube.com Inside the peroxisome, glycolate is oxidized by glycolate oxidase (GOX) to produce glyoxylate and hydrogen peroxide. researchgate.netyoutube.com The hydrogen peroxide is subsequently detoxified by catalase. youtube.com

The glyoxylate is then aminated to form the amino acid glycine (B1666218). nih.gov This reaction can be catalyzed by enzymes such as serine:glyoxylate aminotransferase (SGAT) or glutamate:glyoxylate aminotransferase (GGAT). oup.comresearchgate.net Glycine is then transported to the mitochondria. youtube.com In the mitochondria, two molecules of glycine are converted into one molecule of serine by the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT). researchgate.netresearchgate.net This reaction releases a molecule of carbon dioxide and ammonia. wikipedia.org

The newly synthesized serine is transported back to the peroxisome, where it is converted to hydroxypyruvate by SGAT. researchgate.net Hydroxypyruvate is then reduced to glycerate by hydroxypyruvate reductase (HPR). researchgate.netresearchgate.net Finally, glycerate is transported back to the chloroplast and phosphorylated by glycerate kinase (GLYK) to form 3-PGA, which can then re-enter the Calvin cycle. researchgate.netresearchgate.net This complex pathway salvages carbon that would otherwise be lost due to the oxygenase activity of RuBisCO. nih.gov

Table 2: Major Enzymes of the Plant Photorespiratory Pathway

| Enzyme | Abbreviation | Location | Reaction |

| Ribulose-1,5-bisphosphate carboxylase/oxygenase | RuBisCO | Chloroplast | RuBP + O2 → 3-PGA + 2-Phosphoglycolate |

| 2-Phosphoglycolate phosphatase | PGLP | Chloroplast | 2-Phosphoglycolate → Glycolate + Pi |

| Glycolate oxidase | GOX | Peroxisome | Glycolate + O2 → Glyoxylate + H2O2 |

| Catalase | CAT | Peroxisome | 2H2O2 → 2H2O + O2 |

| Serine:glyoxylate aminotransferase | SGAT | Peroxisome | Serine + Glyoxylate ⇌ Hydroxypyruvate + Glycine |

| Glycine decarboxylase complex | GDC | Mitochondria | 2 Glycine + NAD+ → Serine + CO2 + NH3 + NADH |

| Serine hydroxymethyltransferase | SHMT | Mitochondria | Glycine + 5,10-Methylene-THF ⇌ Serine + THF |

| Hydroxypyruvate reductase | HPR | Peroxisome | Hydroxypyruvate + NADH → Glycerate + NAD+ |

| Glycerate kinase | GLYK | Chloroplast | Glycerate + ATP → 3-PGA + ADP |

Engineering of Synthetic Glycolate Metabolic Pathways in Biological Systems

The inherent inefficiency of the native photorespiratory pathway in C3 plants, which can significantly reduce crop yields, has spurred research into engineering more efficient, synthetic glycolate metabolic pathways. nih.govlsu.edu The primary goal of these synthetic pathways is to bypass the native photorespiration route, thereby reducing the loss of fixed carbon and energy. nih.gov These engineered pathways are typically targeted to the chloroplast, the site of glycolate production. nih.gov

One approach involves introducing the five genes of the E. coli glycolate oxidation pathway into the plant chloroplast. nih.gov This pathway includes the enzymes glycolate dehydrogenase, glyoxylate carboligase, and tartronic semialdehyde reductase, which collectively convert glycolate to glycerate. nih.gov

Another strategy utilizes a combination of plant and bacterial enzymes. For instance, a pathway has been designed using glycolate oxidase and malate synthase from plants, along with a catalase from E. coli to detoxify the hydrogen peroxide produced by glycolate oxidase. nih.gov A variation of this approach replaces the plant glycolate oxidase with a glycolate dehydrogenase from the green alga Chlamydomonas reinhardtii to avoid the production of hydrogen peroxide altogether. nih.govlsu.edu

To maximize the flux through these synthetic pathways, their introduction is often coupled with the downregulation of the native chloroplast glycolate transporter, PLGG1, using RNA interference (RNAi). nih.govlsu.edu This inhibition of glycolate export from the chloroplast forces the glycolate to be metabolized through the more efficient engineered pathway. nih.gov

Field trials of tobacco plants engineered with these synthetic pathways have demonstrated significant increases in biomass productivity, with some lines showing over 40% greater productivity than wild-type plants. plantae.org These results highlight the potential of engineering alternative glycolate metabolic pathways to enhance crop yields. nih.gov

Table 3: Components of Engineered Synthetic Glycolate Pathways

| Pathway Design | Key Enzymes Introduced | Organism of Origin | Objective |

| E. coli glycolate oxidation pathway | Glycolate dehydrogenase, Glyoxylate carboligase, Tartronic semialdehyde reductase | Escherichia coli | Convert glycolate to glycerate within the chloroplast. |

| Plant/Bacterial hybrid pathway | Glycolate oxidase, Malate synthase, Catalase | Plants, Escherichia coli | Convert glycolate to malate, with detoxification of H2O2. |

| Plant/Algal hybrid pathway | Glycolate dehydrogenase, Malate synthase | Chlamydomonas reinhardtii, Plants | Convert glycolate to malate without H2O2 production. |

Enzymatic Catalysis in Glycolate Transformations

The transformation of glycolate is central to several metabolic pathways and is catalyzed by a variety of enzymes. A key enzyme in this process is glycolate oxidase (GOX) , which is crucial in the photorespiratory pathway of plants. researchgate.net Located in the peroxisomes, GOX catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide. researchgate.netfrontiersin.org The efficiency of this enzyme is vital for the proper functioning of the photorespiratory cycle. frontiersin.org

Another important enzyme is glycolate dehydrogenase , which also converts glycolate to glyoxylate but does not produce hydrogen peroxide. nih.gov This enzyme is found in some bacteria and algae and has been utilized in synthetic metabolic pathways to create a more efficient bypass for photorespiration. nih.gov

In the context of serine and glycine metabolism, several aminotransferases are involved in the interconversion of glyoxylate and amino acids. Serine:glyoxylate aminotransferase (SGAT) and glutamate:glyoxylate aminotransferase (GGAT) catalyze the conversion of glyoxylate to glycine. oup.comresearchgate.net

The further metabolism of glyoxylate can proceed through various enzymatic reactions. For instance, in some engineered pathways, glyoxylate carboligase converts glyoxylate to tartronic semialdehyde, which is then reduced to glycerate by tartronic semialdehyde reductase . nih.gov In other synthetic routes, malate synthase condenses glyoxylate with acetyl-CoA to form malate. nih.gov

The initial formation of glycolate in plants is catalyzed by 2-phosphoglycolate phosphatase (PGLP) , which removes the phosphate (B84403) group from 2-phosphoglycolate. nih.govresearchgate.net The coordinated action of these enzymes ensures the efficient processing of glycolate and its intermediates within the cell.

Biochemical Research on Glycolate's Role in Cellular Processes (e.g., Serine/Glycine Metabolism)

Glycolate metabolism is intricately linked to the biosynthesis and interconversion of the amino acids serine and glycine. In plants, the photorespiratory pathway is a major source of both of these amino acids. researchgate.net The conversion of two molecules of glycine to one molecule of serine in the mitochondria, a key step in photorespiration, is a significant metabolic flux. researchgate.net This process is catalyzed by the glycine decarboxylase complex and serine hydroxymethyltransferase. researchgate.netresearchgate.net

The interconversion of serine and glycine is not limited to photorespiration and is a fundamental aspect of primary metabolism in many organisms. researchgate.netnih.gov This interconversion requires tetrahydrofolate and generally favors the formation of serine. nih.gov The synthesis of serine from glycine can be stimulated by the addition of formaldehyde (B43269), which can be incorporated into the beta-carbon of serine. nih.gov

In Saccharomyces cerevisiae, there is evidence for a pathway of glyoxylate biosynthesis from the direct oxidation of glycine, a process that is not repressed by glucose. biorxiv.org This suggests an alternative route for generating C2 compounds that can feed into various metabolic pathways. biorxiv.org

Research has shown that the glycolate pathway is important for supplying glycine and serine in some photosynthetic bacteria, such as Rhodopseudomonas sphaeroides. plantae.org In these organisms, the inhibition of glycolate oxidase leads to a decrease in the synthesis of bacteriochlorophyll (B101401) and carotenoids, and this effect is not reversed by the addition of glyoxylate, glycine, or serine, indicating a complex regulatory interplay. plantae.org

The metabolism of glycolate and its connection to serine and glycine highlights its central role in linking carbon and nitrogen metabolism within the cell. The intermediates of these pathways serve as precursors for a wide range of essential biomolecules.

Derivatives and Advanced Glycolate Architectures

Synthesis of Functionalized Glycolate (B3277807) Esters and Salts

Ethyl glycolate, a precursor to ethyl sodium glycolate, is a key starting material for creating a variety of functionalized esters and salts. The presence of both a hydroxyl and an ester group allows for a wide range of chemical transformations.

One common method for creating functionalized glycolate esters is through transesterification. This reaction involves reacting ethyl glycolate with a different alcohol in the presence of an acid catalyst, which results in the substitution of the ethyl group with a new functional group. For instance, acid-catalyzed transesterification with higher alcohols (those with 4 to 8 carbon atoms) can produce a range of glycolate esters with varying chain lengths.

The hydroxyl group of ethyl glycolate can also be a site for modification. For example, it can be reacted with other molecules to introduce new functionalities. A notable example is the synthesis of methyl phthalyl ethyl glycolate, which is prepared by reacting phthalic anhydride (B1165640) with ethyl glycolate, followed by esterification with methanol (B129727). ontosight.ai This derivative serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. ontosight.ai

Furthermore, ethyl glycolate can participate in reactions to form more complex esters, such as α-hydroxy-γ-keto esters. These can be synthesized through a Stetter reaction between ethyl glyoxylate (B1226380) and chalcones, followed by a chemo- and stereoselective hydrogenation. nih.gov The resulting products are formal glycolate Michael adducts, which are otherwise challenging to synthesize. nih.gov

The synthesis of various glycolate salts can be achieved through the hydrolysis of the corresponding ester. For example, ethyl glycolate can be hydrolyzed under acidic or alkaline conditions to produce glycolic acid and ethanol (B145695), and the resulting glycolic acid can then be neutralized with a base to form the desired salt.

A summary of representative functionalized glycolate esters and their synthesis methods is presented in the table below.

| Derivative Name | Starting Materials | Reaction Type | Reference |

| Higher Alkyl Glycolates (C4-C8) | Ethyl glycolate, Higher alcohols | Acid-catalyzed transesterification | |

| Methyl Phthalyl Ethyl Glycolate | Phthalic anhydride, Ethyl glycolate, Methanol | Esterification | ontosight.ai |

| α-Hydroxy-γ-keto Esters | Ethyl glyoxylate, Chalcones | Stetter reaction and hydrogenation | nih.gov |

| Benzyl Glycolate | Glycolic acid, Benzyl alcohol | Acid-catalyzed esterification | smolecule.com |

Polymeric Derivatives: Polyglycolide-like Structures and Functionalized Polyesters

Ethyl glycolate and its derivatives are important precursors in the synthesis of polymeric materials, particularly polyesters with tailored properties. These polymers are of significant interest due to their biodegradability and potential applications in the medical field.

Polyglycolic acid (PGA), a biodegradable polymer with excellent mechanical properties, can be synthesized from glycolic acid, which can be derived from ethyl glycolate. researchgate.net One common route to high molecular weight PGA involves the synthesis of a glycolide (B1360168), a cyclic diester of glycolic acid, which then undergoes ring-opening polymerization. researchgate.netresearchgate.net Ethyl glycolate can be used in the initial polycondensation step to form the low-molecular-weight oligomers that are precursors to the glycolide. google.comgoogle.com

Functionalized polyesters can also be created by incorporating glycolate units into the polymer backbone. For example, ethyl glycolate can be polymerized with other monomers, such as diethyl sebacate (B1225510) and 1,4-butanediol, using enzymatic catalysis to create polyesters with high molecular weights. beilstein-journals.orgd-nb.info These functionalized polyesters have been explored for applications such as the controlled release of drugs. beilstein-journals.orgd-nb.info

Another approach to functionalized polyesters involves the use of modified glycolate monomers. For instance, vinyl glycolic acid, which can be synthesized from glycolaldehyde, can be incorporated into polylactic acid-based polyesters. acs.org The vinyl side groups on these polymers can be further modified to create materials with a range of properties, such as tunable hydrophilicity. acs.org

The table below summarizes some polymeric derivatives and their synthesis methods.

| Polymer Type | Monomers/Precursors | Polymerization Method | Key Features | Reference |

| Polyglycolic Acid (PGA) | Ethyl glycolate (as precursor to oligomers) | Polycondensation followed by ring-opening polymerization | Biodegradable, high mechanical strength | researchgate.netgoogle.comgoogle.com |

| Functionalized Polyester | Ethyl glycolate, Diethyl sebacate, 1,4-butanediol | Enzymatic polymerization | High molecular weight, potential for drug delivery | beilstein-journals.orgd-nb.info |

| Functionalized Polylactic Acid | Vinyl glycolic acid, Lactic acid | Not specified | Tunable hydrophilicity | acs.org |

| Poly[bis(ethyl glycolate diethylamino) phosphazenes] | Ethyl glycolate, Diethylamine, Polydichlorophosphazene | Stepwise substitution | Hydrolytically degradable | tsijournals.com |

Cellulose (B213188) Derivatives Incorporating Glycolate Moieties (e.g., Sodium Starch Glycolate, Ethyl Cellulose)

Cellulose and starch, both abundant natural polymers, can be chemically modified to incorporate glycolate moieties, leading to derivatives with a wide range of industrial applications. While not directly synthesized from this compound, the formation of these derivatives often involves reagents and reactions related to glycolic acid.

Sodium carboxymethyl cellulose (CMC), sometimes referred to as sodium cellulose glycolate, is a prominent example. cellulosechemtechnol.ro It is synthesized by treating cellulose with sodium chloroacetate (B1199739) in the presence of a strong base like sodium hydroxide (B78521). cellulosechemtechnol.rowhiterose.ac.uk This process introduces carboxymethyl groups along the cellulose backbone, which enhances its water solubility and viscosity. A byproduct of this reaction is sodium glycolate. whiterose.ac.uk

Similarly, sodium starch glycolate is a derivative of starch, not cellulose, and is widely used as a disintegrant in pharmaceutical tablets. Its synthesis also involves the reaction of starch with a reagent like sodium chloroacetate.

Ethyl cellulose, another important cellulose derivative, is produced by treating cellulose with an ethylating agent, such as ethyl chloride, in the presence of a base. While this reaction does not directly involve glycolates, the broader field of cellulose modification encompasses a variety of etherification and esterification reactions to impart desired properties. core.ac.ukresearchgate.net The synthesis of novel glycosylated cellulose derivatives has also been explored, which can create materials with interesting responsive properties. nih.gov

The table below provides an overview of some cellulose and starch derivatives with glycolate-related modifications.

| Derivative Name | Starting Polymer | Key Reagent | Primary Function | Reference |

| Sodium Carboxymethyl Cellulose (CMC) | Cellulose | Sodium chloroacetate | Thickening agent, stabilizer | cellulosechemtechnol.rowhiterose.ac.uk |

| Sodium Starch Glycolate | Starch | Sodium chloroacetate | Pharmaceutical disintegrant | |

| Ethyl Cellulose | Cellulose | Ethyl chloride | Coating agent, binder | core.ac.ukresearchgate.net |

| Glycosylated Cellulose Derivatives | Cellulose | Various | Responsive materials | nih.gov |

Heterocyclic Compounds Derived from Glycolates

The reactive nature of the functional groups in glycolate esters, such as ethyl glycolate, makes them valuable building blocks for the synthesis of heterocyclic compounds. uou.ac.in These cyclic structures containing atoms other than carbon are prevalent in pharmaceuticals and other biologically active molecules.

One approach to synthesizing heterocyclic compounds from ethyl glycolate involves its reaction with other molecules in cyclization reactions. For example, ethyl glycolate can react with alkynenitriles to form 3-aminofuran-2-carboxylate esters. researchgate.net This reaction proceeds through a conjugate addition followed by a modified Thorpe-Ziegler cyclization. researchgate.net

Ethyl glycolate can also be used in multicomponent reactions to construct more complex heterocyclic systems. While specific examples directly utilizing this compound are less common, the broader class of α-hydroxy esters is known to participate in such reactions.

The Dieckmann cyclization is another powerful tool for forming cyclic compounds, particularly β-keto esters. vanderbilt.edulibretexts.org While this reaction typically involves diesters, the principles of intramolecular condensation can be applied to appropriately functionalized glycolate derivatives to create heterocyclic structures.

The table below highlights some examples of heterocyclic compounds synthesized from glycolate derivatives.

| Heterocycle Class | Key Reactants | Reaction Type | Reference |

| 3-Aminofuran-2-carboxylates | Ethyl glycolate, Alkynenitriles | Conjugate addition and Thorpe-Ziegler cyclization | researchgate.net |

| Indoline-fused Tetrahydrofurans | Not specified | Prins cyclization | researchgate.net |

| Indole-fused Oxepanes | Not specified | Prins cyclization | researchgate.net |

Isotopic Labeling and Radiosynthesis of Glycolate Derivatives for Research Applications

Isotopically labeled compounds are indispensable tools in scientific research, particularly for elucidating metabolic pathways, reaction mechanisms, and the fate of molecules in biological and environmental systems. Glycolate derivatives, including ethyl glycolate, can be synthesized with isotopic labels to facilitate such studies.

The most common isotopes used for labeling organic molecules are carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), and deuterium (B1214612) (²H or D). For example, ¹³C-labeled glycolic acid can be synthesized and subsequently esterified to produce ¹³C-labeled ethyl glycolate. This labeled compound can then be used as a tracer in metabolic studies to follow the pathways of glycolate metabolism.

Radiosynthesis involves the incorporation of a radioactive isotope, such as ¹⁴C or tritium (B154650) (³H), into a molecule. ¹⁴C-labeled ethyl glycolate could be used in studies to quantify its absorption, distribution, metabolism, and excretion in living organisms.

While specific literature detailing the radiosynthesis of this compound is not abundant, the general methods for isotopic labeling of carboxylic acids and esters are well-established. These methods often involve starting with a labeled precursor, such as labeled formaldehyde (B43269) or carbon monoxide, and carrying out a series of reactions to build the desired molecule. For instance, the carbonylation of formaldehyde can be used to produce glycolic acid, and if labeled formaldehyde is used, the resulting glycolic acid will also be labeled. mdpi.com

Coordination Chemistry of Glycolate Ligands with Metal Centers

The glycolate anion, which can be readily formed from this compound, is an effective ligand in coordination chemistry. It can bind to metal ions through its carboxylate and hydroxyl groups, forming stable metal complexes with diverse structures and properties.

The glycolate ligand can act as a chelating agent, binding to a single metal center through both the carboxylate oxygen and the hydroxyl oxygen. This bidentate coordination mode is common in many metal-glycolate complexes. diva-portal.org Additionally, the glycolate ligand can act as a bridging ligand, connecting two or more metal centers. This can lead to the formation of polynuclear complexes and coordination polymers. researchgate.net

The coordination of glycolate to metal ions can result in a variety of structures, including discrete mononuclear and polynuclear complexes, as well as extended one-, two-, and three-dimensional coordination polymers. researchgate.net For example, the reaction of lanthanide ions with glycolate at high pH can lead to the formation of dinuclear and tetranuclear complexes where the glycolate ligand is deprotonated at the α-hydroxyl group. diva-portal.org

The nature of the metal ion and the reaction conditions play a crucial role in determining the final structure of the metal-glycolate complex. For instance, a copper(II) glycolate complex has been characterized that consists of a bis-ethylene glycolate dianion of Cu(II) stabilized by sodium ions solvated by ethylene (B1197577) glycol. nih.govresearchgate.net

The coordination of glycolate ligands to metal centers is not only of fundamental interest but also has potential applications in areas such as catalysis and materials science. For example, ethylene glycolate ligands on the surface of a palladium/titanium dioxide catalyst have been shown to play a key role in hydrogenation reactions. oup.com

The table below provides a summary of the coordination behavior of glycolate ligands.

| Metal Ion(s) | Coordination Mode | Resulting Structure | Reference |

| Lanthanides (e.g., Dy³⁺, Lu³⁺) | Chelating and Bridging | Dinuclear and tetranuclear complexes | diva-portal.org |

| Copper(II) | Chelating | Bis-ethylene glycolate dianion | nih.govresearchgate.net |

| Thorium(IV) | Chelating and Bridging | Multi-nuclear complexes | iaea.org |

| Aluminum(III) | Not specified | Tetra-, penta-, and hexacoordinate complexes | acs.org |

| Osmium(VI) | Not specified | Square pyramidal bis(amidophenoxide)oxoosmium(VI) complexes | rsc.org |

Advanced Analytical Methodologies for Glycolate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For glycolate (B3277807) analysis, both gas and liquid chromatography are extensively utilized, with the choice of method and detector being dictated by the sample matrix, required sensitivity, and the specific research question.

Gas Chromatography (GC) with Various Detectors (FID, MS, TCD)

Gas chromatography (GC) is a powerful technique for analyzing compounds that can be vaporized without decomposition. cet-science.com Since glycolic acid and its salts are not inherently volatile, a crucial prerequisite for GC analysis is a derivatization step. This process converts the non-volatile glycolate into a volatile derivative, typically through silylation, which can then be readily analyzed by the GC system. The choice of detector is critical for the subsequent analysis.

Flame Ionization Detector (FID): The FID is highly sensitive to organic compounds containing carbon atoms. monadlabtech.com As the derivatized glycolate elutes from the GC column, it is burned in a hydrogen-air flame, producing ions that generate an electrical current. monadlabtech.combucksci.com This current is proportional to the mass of carbon, allowing for precise quantification. The FID is known for its robustness, wide linear range, and high sensitivity, making it a workhorse for the quantitative analysis of derivatized glycolates in various matrices. monadlabtech.com

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides not only quantification but also definitive structural identification. The MS detector ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This spectrum acts as a chemical fingerprint, allowing for unambiguous identification of the glycolate derivative. GC-MS is invaluable for confirming the presence of glycolates in complex samples and for elucidating the structures of unknown related compounds. queensu.ca

Thermal Conductivity Detector (TCD): The TCD is a universal detector that responds to any compound with a thermal conductivity different from that of the carrier gas (usually helium or hydrogen). monadlabtech.combucksci.com While it is less sensitive than the FID, its universal response makes it suitable for analyzing a wide range of compounds, both organic and inorganic. monadlabtech.com The TCD operates by measuring the change in thermal conductivity of the gas stream as the sample components elute, a property that makes it non-destructive. cet-science.com

| Detector | Principle of Operation | Selectivity | Sensitivity | Application in Glycolate Research |

| FID | Measures current from ions produced in a hydrogen flame. monadlabtech.com | Selective for organic compounds with C-H bonds. | High (ppm to ppb level). bucksci.com | Primary detector for accurate quantification of derivatized glycolates. |

| MS | Ionizes compounds and separates them by mass-to-charge ratio. | Highly selective, provides structural information. | Very High (ppb to ppt (B1677978) level). | Definitive identification and confirmation of glycolate derivatives; structural analysis. |

| TCD | Measures the difference in thermal conductivity between carrier gas and analyte. monadlabtech.com | Universal, responds to all compounds. | Low (percent to high ppm level). bucksci.com | Analysis of high-concentration samples or when simultaneous detection of inorganic gases is required. |

Liquid Chromatography (LC) with Diverse Detection Methods (UV, MS, OCD, DAD)

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is exceptionally well-suited for the analysis of water-soluble, non-volatile compounds like glycolate, often without the need for derivatization. The versatility of LC is enhanced by the availability of various detection methods.

UV and Diode Array (DAD) Detection: Ultraviolet (UV) detectors are common in HPLC but have limitations for glycolate analysis, as glycolate lacks a significant chromophore to absorb UV light. To overcome this, derivatization with a UV-absorbing agent, such as benzoyl chloride, can be employed. acs.org A Diode Array Detector (DAD) offers an advantage over a standard fixed-wavelength UV detector by acquiring the entire UV-visible spectrum for each eluting peak, which can aid in peak purity assessment and compound identification. researchgate.net

Mass Spectrometry (MS) Detection: The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a premier analytical tool that offers both high separation efficiency and highly sensitive, selective detection. acs.org It can analyze glycolate directly in aqueous samples, and tandem MS (MS/MS) can be used to further enhance selectivity and provide structural confirmation, making it ideal for trace-level detection in complex biological or environmental matrices. nih.govuwa.edu.au

Organic Carbon Detection (OCD): LC-OCD is a specialized technique that quantifies the dissolved organic carbon (DOC) content of fractions separated by size exclusion chromatography. doc-labor.de This method is particularly useful in environmental and water quality analysis for characterizing natural organic matter (NOM), which consists of a complex mixture of compounds including low molecular weight acids like glycolate. doc-labor.deresearchgate.net LC-OCD can quantify the fraction of DOC corresponding to these small organic acids.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in LC technology. By using columns packed with smaller particles (typically less than 2 µm) and operating at much higher pressures, UHPLC achieves faster separations, higher resolution, and greater sensitivity compared to conventional HPLC. eag.combionexanalytical.com These advantages are particularly beneficial for resolving glycolate from other structurally similar organic acids in complex mixtures. amerigoscientific.com The increased speed makes UHPLC an ideal platform for high-throughput analysis, such as in large-scale glycomic studies or quality control applications. bionexanalytical.comnih.gov

Ion Chromatography (IC) for Glycolate Anions

Ion Chromatography (IC) is the principal analytical method for the determination of anions and is highly effective for the analysis of the glycolate anion. srs.goveag.com The technique utilizes an ion-exchange column to separate ions based on their affinity to the stationary phase. eag.com A key component of modern IC systems is a suppressor, which reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions detected by a conductivity detector. IC is used to reliably determine trace levels of glycolate in matrices with high concentrations of other ions, such as in industrial process streams or environmental water samples. thermofisher.comthermofisher.com

| Technique | Separation Principle | Common Detector | Key Advantage for Glycolate Analysis |

| LC-UV/DAD | Partitioning between mobile and stationary phases. | UV/Diode Array. | Established method, requires derivatization for sensitivity. acs.org |

| LC-MS | Partitioning between mobile and stationary phases. | Mass Spectrometer. | High sensitivity and selectivity without derivatization. nih.gov |

| UHPLC | Partitioning, using sub-2 µm particles at high pressure. eag.com | MS, UV, etc. | Faster analysis and higher resolution than conventional LC. bionexanalytical.comamerigoscientific.com |

| IC | Ion exchange. eag.com | Suppressed Conductivity. | Direct and sensitive quantification of the glycolate anion. srs.govthermofisher.com |

Spectroscopic and Spectrometric Characterization

While chromatography excels at separation and quantification, spectroscopic techniques are essential for the unambiguous structural elucidation and characterization of molecules like ethyl sodium glycolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and number of specific atoms, primarily hydrogen (¹H) and carbon (¹³C). iosrjournals.org

¹H NMR: A proton NMR spectrum provides information on the number of different types of protons in a molecule and their neighboring protons. For the glycolate anion, one would expect to see a singlet for the two equivalent protons of the methylene (B1212753) group (—CH₂—). The chemical shift of this peak provides information about its electronic environment (i.e., its proximity to the carboxylate and hydroxyl groups).

¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in a molecule. nih.gov For the glycolate anion, two distinct signals are expected: one for the carbon of the methylene group (—CH₂—) and another at a much different chemical shift for the carboxylate carbon (—COO⁻). The distinct chemical shifts are fundamental for confirming the carbon backbone of the molecule. mdpi.com

Together, ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure of glycolate and are essential for characterizing its purity and studying its interactions with other molecules. mdpi.comcore.ac.uk

| Nucleus | Expected Signals for Glycolate Anion | Type of Information Provided |

| ¹H | A single peak (singlet) for the —CH₂— group. | Information about the electronic environment and connectivity of hydrogen atoms. iosrjournals.org |

| ¹³C | Two distinct peaks: one for the —CH₂— carbon and one for the —COO⁻ carbon. | Information about the carbon skeleton of the molecule. mdpi.com |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of compounds by measuring the mass-to-charge ratio (m/z) of their ions. In glycolate research, MS is rarely used in isolation but is commonly coupled with chromatographic separation techniques, known as hyphenated techniques, to analyze complex mixtures. asdlib.orgslideshare.netsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. researchgate.net This technique is particularly effective for analyzing non-volatile and thermally unstable compounds. In the context of glycolate analysis, LC-MS provides a robust method for both structural characterization and quantification of various glycation products. mdpi.com Ion chromatography coupled with mass spectrometry (IC-MS) has been successfully used to quantify glycolate levels in biological tissues, with a sample preparation and analysis time of under an hour. nih.gov Electrospray ionization (ESI) is a common interface in LC-MS for analyzing glycation products as it is a soft ionization technique that minimizes fragmentation. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for volatile and thermally stable compounds. nih.gov For glycolates, which are often non-volatile, derivatization is typically required to convert them into more volatile forms suitable for GC analysis. GC-MS with electron impact (EI) ionization is a valuable tool for the qualitative analysis of organic compounds, where the molecular structure can be inferred from characteristic fragment ions. nih.gov This has been applied to analyze intermediate products in the synthesis of polyglycolic acid from methyl glycolate, revealing the presence of both linear and cyclic oligomers. nih.gov The analysis of crude glycolide (B1360168) samples by GC-MS has identified characteristic fragment ions at m/z 100, 117, and 131, which correspond to different linear and cyclic polyglycolic acids (PGAs). nih.gov

Table 1: Comparison of Hyphenated Mass Spectrometry Techniques for Glycolate Analysis

| Technique | Principle | Typical Application for Glycolates | Sample Requirements | Ionization Methods |

|---|---|---|---|---|

| LC-MS | Separates non-volatile compounds in liquid phase before MS detection. researchgate.net | Quantification of glycolates in biological fluids; analysis of glycation products. mdpi.comnih.gov | Soluble in a liquid mobile phase. | Electrospray Ionization (ESI), Chemical Ionization (CI). asdlib.orgmdpi.com |

| GC-MS | Separates volatile compounds in gas phase before MS detection. asdlib.org | Analysis of volatile glycolate esters or derivatized glycolic acid; identification of impurities in synthesis processes. nih.gov | Volatile or can be made volatile through derivatization. | Electron Impact (EI), Chemical Ionization (CI). asdlib.org |

| IC-MS | Separates ions and polar molecules based on their affinity to an ion exchanger before MS detection. nih.gov | Quantification of glycolate and other small organic acids in tissues. nih.gov | Aqueous samples containing ionic species. | Electrospray Ionization (ESI). nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy, including In-Situ Applications

Fourier Transform Infrared (FTIR) spectroscopy is a non-invasive analytical technique that provides information about the functional groups and chemical structure of a compound by measuring the absorption of infrared light. creative-biolabs.com It is a valuable tool for characterizing glycolates, as the vibrational transitions of chemical bonds are unique to specific functional groups. creative-biolabs.com The FTIR spectrum of a glycolate compound will show characteristic absorption bands corresponding to O-H stretching, C-H stretching, C=O (carbonyl) stretching of the carboxylate group, and C-O stretching. scispace.com For instance, in studies of metal titanate precursors synthesized from ethylene (B1197577) glycol, FTIR spectra confirmed the formation of metal-glycolate complexes with chain-like structures. researchgate.net The technique requires only a small amount of sample and can provide a biochemical fingerprint, offering information on content and structure. creative-biolabs.com

In-situ FTIR spectroscopy is a powerful advancement that allows for the real-time monitoring of molecular changes during chemical reactions and processes. nih.govxjtu.edu.cn This methodology provides dynamic insights into reaction kinetics, the formation of intermediates, and material behavior under various conditions. nih.gov For glycolate research, in-situ FTIR could be applied to monitor the synthesis of this compound, tracking the consumption of reactants and the formation of the product in real-time. It is also used to study surface interactions, such as the adsorption and desorption of molecules on catalyst surfaces or other materials. researchgate.net This capability is crucial for understanding reaction mechanisms and optimizing process conditions. nih.gov

Table 2: Key FTIR Absorption Bands for Glycolate Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Glycolate Analysis |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | ~3300 (broad) | Indicates the presence of the hydroxyl group. scispace.com |

| C-H (alkane) | Stretching | ~2900 | Corresponds to the ethyl group's C-H bonds. scispace.com |

| C=O (carboxylate) | Stretching | ~1600 | Characteristic of the deprotonated carboxylic acid group. |

| C-O | Stretching | 1200 - 900 | Relates to both the alcohol and ester/carboxylate C-O bonds. scispace.com |

Electrochemical Methods for Characterization

Electrochemical methods are used to study the properties of analytes through their oxidation and reduction behavior. The primary challenge in the electrochemical detection of glycolates is their poor electroactivity within the typical potential window of conventional electrodes. nih.gov However, various strategies have been developed to enable their detection.

One approach involves the use of chemically modified electrodes that can enhance conductivity, increase the active surface area, and improve charge transfer kinetics. nih.gov For instance, screen-printed carbon electrodes modified with graphene decorated with gold nanoparticles have been shown to provide an efficient platform for sensor development. nih.gov The detection mechanism can be indirect, relying on the ability of the glycolate's functional groups (hydroxyl and carboxylate) to form stable complexes with metallic cations. Changes in the electrochemical signal of the metallic species upon complexation with the glycolate can then be measured. nih.gov

Common electrochemical techniques employed for the analysis of related electrochemically challenging molecules include cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV). nih.gov While direct electrochemical oxidation of glycolates is difficult, these sensitive voltammetric techniques, when paired with appropriately designed modified electrodes, can offer a viable path for quantification. Another advanced approach is the use of molecularly imprinted polymers (MIPs) as recognition elements on an electrode surface, which can provide high selectivity and sensitivity for the target analyte. nih.gov

Sample Preparation and Extraction Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Microextraction)

Effective sample preparation is a critical step prior to instrumental analysis to remove interfering matrix components, concentrate the analyte of interest, and ensure compatibility with the analytical system. scharlab.comthermofisher.com

Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. scioninstruments.com It operates on principles similar to liquid chromatography, where a sample in a liquid phase is passed through a cartridge containing a solid sorbent. scharlab.com Analytes are retained on the sorbent through various interactions, while the matrix passes through. The retained analytes are then eluted with a suitable solvent. scioninstruments.com For a polar compound like this compound in an aqueous matrix, a reversed-phase SPE approach would be common. In this case, a non-polar sorbent (e.g., C18) retains non-polar impurities while allowing the polar glycolate to pass through in the initial loading step. Alternatively, a polar sorbent could be used to retain the glycolate from a non-polar sample matrix. scioninstruments.com

The typical four stages of an SPE method are:

Conditioning: The sorbent is activated with a solvent to ensure reproducible retention. scharlab.com

Sample Loading: The sample is passed through the cartridge, and the analyte is retained. scharlab.com

Washing: Impurities are removed with a solvent that does not elute the analyte. scharlab.com

Elution: A strong solvent is used to desorb and collect the purified analyte. scioninstruments.com

Liquid-Liquid Microextraction (LLME) is a miniaturized version of traditional liquid-liquid extraction that significantly reduces solvent consumption. It is an attractive alternative for sample preparation due to its efficiency, low cost, and environmental friendliness. In LLME, a small volume of an immiscible organic solvent is used to extract analytes from an aqueous sample. The high surface area-to-volume ratio of the micro-droplet of extraction solvent facilitates rapid mass transfer and achievement of equilibrium. This technique, coupled with sensitive analytical methods like GC-MS or HPLC, is effective for the analysis of complex mixtures. researchgate.net

Computational and Theoretical Investigations of Glycolate Compounds

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the electronic structure and predicting the reactivity of glycolate (B3277807) compounds. These calculations provide a detailed understanding of molecular geometries, bond energies, and electronic properties that govern their chemical behavior.

DFT methods are employed to model the ground state electron density of molecules, which in turn allows for the calculation of various molecular properties. For glycolate compounds, these calculations can elucidate the distribution of electron density, identify the most reactive sites within the molecule, and predict spectroscopic characteristics. For instance, theoretical calculations can predict the bond lengths and angles in the glycolate anion with high accuracy, which can be correlated with experimental data from X-ray crystallography.

Furthermore, quantum chemical calculations are instrumental in studying the reactivity of glycolates. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict how glycolate compounds will interact with other chemical species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. These computational insights are crucial for understanding the role of glycolates in various chemical and biological processes.

Table 1: Calculated Properties of Glycolate Anion using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~5-6 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | Variable | Influences solubility and intermolecular interactions. |

| Partial Atomic Charges | Localized on oxygen atoms | Identifies nucleophilic and electrophilic centers. |

Reaction Pathway Elucidation and Energy Profile Analysis

Understanding the mechanisms of reactions involving glycolate compounds is critical for controlling reaction outcomes and improving efficiency. Computational methods, especially DFT, are powerful tools for elucidating complex reaction pathways and analyzing their corresponding energy profiles. researchgate.netnih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the rate-determining steps of a chemical process.

For example, the oxidation of glycolate to glyoxylate (B1226380), a key reaction in photorespiration, has been studied using computational models. lsu.edunih.gov These studies calculate the energies of reactants, products, and all transition states along the reaction coordinate. The resulting energy profile provides the activation energy, which is crucial for determining the reaction rate. This information can be used to understand how enzymes like glycolate oxidase catalyze this transformation with high efficiency. lsu.edunih.gov

Table 2: Key Parameters from Energy Profile Analysis of Glycolate Oxidation

| Parameter | Typical Computational Finding | Importance in Reaction Analysis |

|---|---|---|

| Activation Energy (Ea) | Calculated for each elementary step | Determines the rate of reaction; lower Ea means a faster reaction. |

| Transition State Geometry | Identified and characterized | Provides insight into the mechanism of bond formation/breaking. |

| Reaction Enthalpy (ΔH) | Calculated as the energy difference between products and reactants | Indicates whether a reaction is exothermic or endothermic. |

Catalyst Design and Optimization through Computational Modeling

Computational modeling plays a pivotal role in the rational design and optimization of catalysts for reactions involving glycolate compounds. youtube.com By simulating the interaction between a catalyst and the reactants at an atomic level, researchers can predict catalytic activity and selectivity, thereby guiding the development of more efficient and sustainable chemical processes. youtube.comescholarship.org

For instance, in the synthesis of methyl glycolate, computational studies can be used to screen potential catalysts and identify promising candidates. lp.edu.ua DFT calculations can model the adsorption of reactants onto the catalyst surface, the mechanism of the surface reaction, and the desorption of products. mdpi.com This allows for the identification of catalyst properties, such as electronic structure and surface morphology, that are critical for high performance. This knowledge can then be used to design new catalysts with enhanced activity and selectivity. lp.edu.ua

Table 3: Computational Approaches in Catalyst Design for Glycolate Reactions

| Computational Method | Application | Insight Provided |

|---|---|---|

| DFT Calculations | Screening of catalyst materials | Prediction of adsorption energies and reaction barriers. |

| Microkinetic Modeling | Predicting reaction rates and selectivity | Identification of rate-determining steps and optimal operating conditions. escholarship.org |

| Molecular Dynamics | Simulating catalyst-solvent interactions | Understanding the role of the solvent in the catalytic cycle. |

Molecular Dynamics Simulations of Glycolate Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and materials over time. youtube.com For glycolate systems, MD simulations provide valuable insights into conformational changes, solvation effects, and interactions with other molecules, such as proteins or surfaces. nih.govcardiff.ac.uknih.gov

In biological contexts, MD simulations have been employed to investigate the interaction of glycolate with enzymes like glycolate oxidase. nih.gov These simulations can reveal how the glycolate substrate binds to the active site of the enzyme, the conformational changes that occur during the catalytic cycle, and the role of specific amino acid residues in substrate recognition and catalysis. nih.gov This level of detail is crucial for understanding the enzyme's mechanism and for the design of inhibitors. nih.gov

MD simulations are also used to study the behavior of glycolate salts in solution. ucl.ac.ukmdpi.com These simulations can model the hydration shell of the glycolate anion and the sodium cation, providing information about the structure of water molecules around the ions and the dynamics of ion pairing. ucl.ac.ukmdpi.com Understanding these solvation properties is important for predicting the solubility and transport properties of glycolate compounds in aqueous environments. The insights from these simulations can be applied to various fields, from industrial crystallization processes to the study of biological transport.

Table 4: Applications of Molecular Dynamics Simulations to Glycolate Systems

| System Studied | Key Insights Gained | Relevance |

|---|---|---|

| Glycolate-Enzyme Interactions | Binding modes, conformational changes, role of active site residues. nih.gov | Drug design, understanding enzyme mechanisms. |

| Aqueous Sodium Glycolate | Hydration structure, ion-pairing dynamics, diffusion coefficients. ucl.ac.ukmdpi.com | Understanding solubility, crystallization, and transport phenomena. |

| Glycolate at Interfaces | Adsorption behavior, orientation at surfaces. | Materials science, understanding surface chemistry. |

Application of Machine Learning and Artificial Intelligence in Glycolate Research

In the area of catalyst design, ML models can be trained on experimental or computational data to predict the performance of new catalyst formulations for reactions involving glycolates. dntb.gov.ua For example, a machine learning model could predict the yield of glycolic acid from glycerol (B35011) oxidation based on the catalyst composition and reaction parameters. acs.org This allows for the rapid screening of a vast number of potential catalysts, significantly reducing the time and cost associated with traditional experimental approaches. dntb.gov.uaacs.org

Furthermore, AI can be used to optimize complex reaction networks, such as metabolic pathways for the biosynthesis of glycolate. acs.org By integrating kinetic and systems biology data, ML algorithms can identify the most effective genetic modifications to enhance the production of glycolate. acs.org As more data becomes available, the predictive power of these models is expected to increase, leading to even more rapid advancements in the design of efficient and sustainable chemical and biochemical processes involving glycolate compounds. sciencedaily.com

Table 5: Examples of AI and Machine Learning in Glycolate-Related Research

| Application Area | ML/AI Technique | Potential Impact |

|---|---|---|

| Catalyst Discovery | Regression models, neural networks | Accelerated identification of high-performance catalysts for glycolate synthesis. dntb.gov.ua |

| Process Optimization | Genetic algorithms, reinforcement learning | Determination of optimal reaction conditions for maximizing product yield. acs.org |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Rapid prediction of the physicochemical and biological properties of new glycolate derivatives. |

Applications in Chemical Synthesis and Advanced Materials Science Research

Ethyl Glycolate (B3277807) as a Precursor in Complex Organic Synthesis

Ethyl glycolate is a highly valued intermediate and building block in organic synthesis, primarily due to its versatile reactivity. nbinno.com Its structure, featuring both an ester and a primary alcohol functional group, provides multiple reactive sites for various chemical transformations such as esterification, oxidation, and condensation reactions. nbinno.com This versatility makes it an essential raw material for synthesizing intricate molecular structures. nbinno.com

The primary applications for ethyl glycolate as a precursor are in the pharmaceutical and agrochemical industries. chemicalbook.comdataintelo.com

Pharmaceuticals: It serves as a starting reagent in the synthesis of a variety of medicinal compounds and complex pharmaceutical products. chemicalbook.comdataintelo.com The global demand for new therapeutic drugs is a significant driver for the ethyl glycolate market. dataintelo.com

Agrochemicals: In the agricultural sector, ethyl glycolate is used as an intermediate in the formulation of herbicides, pesticides, and insecticides. dataintelo.com Its effectiveness as a solvent in these formulations also contributes to its utility. dataintelo.com

The compound's role as a foundational component in the discovery process and research and development underscores its importance in synthetic chemistry. chemicalbook.com High-purity ethyl glycolate is often required for these sensitive applications to ensure the quality and efficacy of the final products. nbinno.comdataintelo.com

| Product/Intermediate | Application Area | Synthetic Role of Ethyl Glycolate | Reference |

|---|---|---|---|

| Various medicinal compounds | Pharmaceuticals | Serves as a key building block for drug synthesis. dataintelo.com | dataintelo.com |

| Herbicides and insecticides | Agrochemicals | Acts as an intermediate in the formulation of agrochemicals. dataintelo.com | dataintelo.com |

| 2-ferrocenylfuran | General Synthesis | Used as a starting reagent in its synthesis. chemicalbook.comsigmaaldrich.com | chemicalbook.comsigmaaldrich.com |

| α-hydroxy acids | General Synthesis | Acts as a substrate in enzyme-catalyzed polycondensation reactions. chemicalbook.comsigmaaldrich.com | chemicalbook.comsigmaaldrich.com |

Role in Polymer Science and Engineering (e.g., as a monomer or initiator for polyglycolide)

Glycolates are fundamental to the production of polyglycolic acid (PGA), a biodegradable and biocompatible thermoplastic polymer widely used in biomedical applications. wikipedia.orgmdpi.com PGA is the simplest linear, aliphatic polyester. wikipedia.org Ethyl glycolate serves as a key precursor in the synthesis of PGA and its copolymers.

There are two primary routes to synthesizing high-molecular-weight PGA from glycolic acid derivatives:

Polycondensation: This method involves the direct polymerization of glycolic acid or its esters. wikipedia.org While it is a straightforward process, it typically yields low-molecular-weight products due to challenges in removing water during the reaction. mdpi.comkinampark.com Ethyl glycolate can be used as a substrate in the enzymatic polycondensation of α-hydroxy acids to form these polymers. chemicalbook.comsigmaaldrich.com

Ring-Opening Polymerization (ROP): This is the most common and efficient method for producing high-molecular-weight PGA. wikipedia.orgkinampark.com It uses glycolide (B1360168), the cyclic dimer of glycolic acid, as the monomer. mdpi.com Ethyl glycolate is a precursor for producing the glycolic acid needed to form the glycolide monomer. chemicalbook.com The ROP of glycolide is often catalyzed by compounds such as stannous octoate. wikipedia.org

Ethyl glycolate is also employed in the enzymatic synthesis of copolymers, such as poly(PDL-GA), which combine glycolate units with other monomers to tailor the polymer's properties for specific applications. chemicalbook.comsigmaaldrich.com

Integration into Novel Material Systems (e.g., for functionalized polyesters)

The integration of glycolate units into polymer chains is a key strategy for creating novel material systems with enhanced and tunable properties. By incorporating glycolic acid (GA), often derived from precursors like ethyl glycolate, into traditional polyesters such as poly(ethylene terephthalate) (PET), researchers can develop functionalized copolyesters with improved characteristics. acs.org

A primary motivation for this integration is to enhance biodegradability. acs.org PGA is known for its excellent degradability in soil and water, and its incorporation into other polyesters can promote the hydrolysis of the entire material. acs.org For example, the development of poly(ethylene terephthalate-co-glycolate) (PET-GA) is a promising approach to creating spinnable, biodegradable fibers that could help reduce textile waste. acs.org

Introducing glycolate units can also modify other physicochemical properties:

Crystallinity: The addition of GA into a polymer chain like PET can alter the chain structure and reduce crystallinity. acs.org

Degradability: Researchers have developed methods for the post-polymerization oxyfunctionalization of poly(ethylene glycol) (PEG) to create poly[(ethylene glycol)-co-(glycolic acid)] (P(EG-co-GA)) copolymers. nih.gov These copolymers show enhanced hydrolysis under mild conditions, addressing the limited degradability of PEG. nih.gov

This strategy allows for the creation of versatile biomaterials with controlled interactions with cells and tissues for biomedical applications. nih.gov

Catalyst Components in Chemical Transformations

While various catalysts are employed in the synthesis of glycolate esters, glycolate compounds themselves can be integral components of catalytic systems. google.com Sodium glycolate, in particular, has been used to create complex catalysts for significant industrial processes.

A notable example is the use of sodium titanium tris(glycolate) as a catalyst for the chemical recycling of poly(ethylene terephthalate) (PET). researchgate.net This catalyst has demonstrated high activity and selectivity in both the glycolysis of PET into its monomer, bis(2-hydroxyethyl terephthalate) (BHET), and the subsequent repolycondensation of BHET back into PET. researchgate.net The ability of a single catalyst to effectively drive both stages of the recycling process is highly desirable as it can eliminate the costly separation steps required when using different catalysts for each reaction. researchgate.net

The synthesis of sodium glycolate itself can be achieved through the neutralization of glycolic acid with sodium hydroxide (B78521) or by reacting metallic sodium with ethylene (B1197577) glycol. This highlights the accessibility of glycolate salts for use in creating specialized catalytic materials.

Research on Glycolate's Use in Enhancing Solubility of Active Ingredients in Formulations

Sodium Starch Glycolate (SSG) is a widely used pharmaceutical excipient known as a "superdisintegrant." nih.govatamanchemicals.com It is the sodium salt of a carboxymethyl ether derived from starch. nih.govdrugs.com Although structurally different from simple ethyl sodium glycolate, it is a key example of a glycolate-containing compound used for solubility enhancement.

The mechanism by which SSG enhances drug dissolution involves:

Rapid Water Absorption: SSG absorbs water rapidly when ingested, causing it to swell significantly—often up to 20 times its own weight. nih.govatamanchemicals.comdrugs.com

Tablet Disintegration: This rapid swelling leads to the quick breakdown and disintegration of tablets and granules. nih.govnbinno.comdrugs.com

API Release: The disintegration of the dosage form exposes the API to the gastrointestinal fluids more effectively, which accelerates the dissolution of the drug. nbinno.com

This process is crucial for immediate-release solid dosage forms and can lead to a quicker onset of the drug's therapeutic action. nbinno.comatamanchemicals.com SSG is effective for a wide range of APIs, not just those with poor solubility. nbinno.com Related compounds like sodium glycolate also function as pharmaceutical-grade dissolution excipients by absorbing water and swelling. drugs.comnbinno.com

| Compound | Function | Mechanism of Action | Application |

|---|---|---|---|

| Sodium Starch Glycolate (SSG) | Superdisintegrant | Rapidly absorbs water, swells, and causes the rapid disintegration of the tablet matrix. nih.govnbinno.com | Orally disintegrating tablets, capsules, swallowable tablets. nih.govatamanchemicals.com |

| Sodium Glycolate | Disintegrant, Suspending Agent | Absorbs water and swells, leading to tablet breakdown. drugs.comnbinno.com | Pharmaceutical tablets and capsules. drugs.comnbinno.com |

| Ethyl Glycolate | Solvent | Can enhance the solubility of active ingredients in agrochemical formulations. | Agrochemicals. |

Future Research Directions and Unresolved Challenges

Development of Novel and Highly Selective Synthetic Pathways

The conventional synthesis of glycolic acid and its esters often relies on processes such as the carbonylation of formaldehyde (B43269), which involves toxic precursors and harsh conditions. ucj.org.uaresearchgate.netrsc.org While methods like the saponification of chloroacetic acid or hydrolysis of hydroxyacetonitrile are also used, they present challenges in product purification and environmental impact. ucj.org.uaresearchgate.net A primary future challenge is the development of novel synthetic routes that offer high selectivity for ethyl glycolate (B3277807), minimizing byproduct formation and simplifying purification.

Research is anticipated to focus on direct, atom-economical pathways. One area of exploration is the selective oxidation of ethylene (B1197577) glycol. researchgate.net For instance, the catalytic oxidation of ethylene glycol using a Pt/Sn-Beta catalyst in a base-free aqueous medium has shown promise for producing glycolic acid with yields up to 73%. researchgate.net Adapting such systems for the direct synthesis of ethyl glycolate in ethanol (B145695) could provide a more sustainable route. Another avenue involves chemoenzymatic approaches, which combine the selectivity of enzymes with chemical catalysis. A one-pot synthesis of glycolic acid from formaldehyde has been demonstrated using an evolved formolase and a chemical oxidant, showcasing an efficient and selective atom-economical approach. rsc.org Future work could engineer enzymes for the direct conversion of simple feedstocks into ethyl glycolate, bypassing the free acid intermediate.

Exploration of New Catalytic Systems for Glycolate Transformations

Catalysis is central to improving the efficiency and sustainability of glycolate production. Current research has investigated a range of catalysts for glycolic acid esterification and synthesis. rsc.orgrsc.org Future efforts will concentrate on discovering and optimizing new catalytic systems that are more robust, reusable, and selective for producing glycolate esters like ethyl glycolate.

Heterogeneous catalysts are particularly attractive as they simplify product separation and catalyst recovery. rsc.org Studies have shown that solid acid and basic catalysts, such as mixed oxides of magnesium, zirconium, aluminum, tin, and titanium, can effectively catalyze the conversion of glyoxal (B1671930) to glycolic acid and its methyl ester. ucj.org.uaresearchgate.net Notably, a MgO-ZrO₂ catalyst demonstrated the ability to produce methyl glycolate with nearly 100% yield from a methanolic glyoxal solution. ucj.org.ualp.edu.ua Further research is needed to develop analogous systems for ethyl glycolate, potentially in continuous flow reactors to enhance productivity. lp.edu.ua

Ion-exchange resins, such as the Amberlyst series, have also proven effective in the esterification of glycolic acid with ethanol, with performance correlating to the number of available acid sites. rsc.org The development of next-generation solid catalysts, including structured materials like zeolites and metal-organic frameworks (MOFs), could offer enhanced control over active site accessibility and selectivity, leading to higher conversion rates under milder conditions. rsc.org

Table 1: Comparison of Catalytic Systems for Glycolate Synthesis and Esterification

| Catalyst Type | Precursors/Reactants | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Solid Basic Oxides | Glyoxal, Methanol (B129727) | Methyl Glycolate | MgO-ZrO₂ catalyst provides nearly 100% yield of methyl glycolate. | ucj.org.ua, researchgate.net, lp.edu.ua |

| Solid Acid Oxides | Glyoxal, Water | Glycolic Acid | Provides up to 98% conversion of glyoxal with 83-100% selectivity. | ucj.org.ua, researchgate.net |

| Ion-Exchange Resins | Glycolic Acid, Ethanol | Ethyl Glycolate | Amberlyst series showed high catalytic activity; reaction rate increases with catalyst loading. | rsc.org |

| Heterogeneous Catalysts | Glycolic Acid, Butanol | Butyl Glycolate | Reactive distillation with TiO₂-Wox catalyst increased glycolic acid conversion to 36%. | frontiersin.org |

| Platinum-based | Ethylene Glycol, O₂ | Glycolic Acid | Pt/Sn-Beta catalyst achieved a 73% yield in a base-free aqueous medium. | researchgate.net |

Deeper Understanding of Complex Reaction Mechanisms

A fundamental understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic and catalytic processes. The esterification of glycolic acid, for example, can be a complex process involving autocatalysis by the acid itself. rsc.org Future research must employ a combination of experimental kinetics and computational modeling to unravel these intricate pathways.

For heterogeneously catalyzed reactions, kinetic studies can help determine whether a process follows a pseudo-homogeneous model or an adsorption-based model like the Langmuir-Hinshelwood mechanism. frontiersin.org Understanding the adsorption and surface reaction steps is key to optimizing catalyst design. In biosynthetic pathways, research has focused on elucidating the enzymic mechanism of glycolate formation, such as the oxidative breakdown of a glycolaldehyde-transketolase addition product. oup.com Similar detailed mechanistic studies are needed for novel chemoenzymatic and bio-based routes to glycolate esters. This includes understanding the role of intermediates and the factors that control selectivity, which can be achieved through advanced spectroscopic techniques and molecular dynamics simulations. rsc.org

Expanding the Scope of Bio-based Glycolate Production and Utilization

The transition away from fossil-fuel-based chemical production is a major driver for innovation in glycolate synthesis. frontiersin.org There is significant research interest in producing glycolic acid from renewable resources like lignocellulosic biomass, sugars, and even CO₂ via microalgae. nih.govresearchgate.netnih.gov A key future challenge is to expand these bio-based routes to directly synthesize valuable esters like ethyl glycolate and to improve titers and yields to make these processes economically competitive.